molecular formula C22H19N3O B11619165 N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11619165
M. Wt: 341.4 g/mol
InChI Key: CZOWSGUFJCJRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a high-purity chemical compound designed for research applications, particularly in medicinal chemistry and pharmacological investigations. This benzamide derivative features an imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities and receptor binding capabilities. Compounds within the imidazo[1,2-a]pyridine class have demonstrated significant therapeutic potential across multiple research areas. Structural analogs of this chemical class have been investigated as dual inhibitors of discoidin domain receptors 1 and 2 (DDR1 and DDR2), with potential applications in inflammation and fibrosis research . Other derivatives have shown promise as potent blockers of TASK-1 and TASK-2 potassium channels, indicating potential for respiratory disorder research . Additionally, modified imidazo[1,2-a]pyridine compounds have been studied as modulators of the 5-HT2A serotonin receptor, suggesting applications in neuropharmacology research . Researchers value this chemotype for its favorable drug-like properties and versatility in structure-activity relationship studies. The specific substitution pattern of this compound, featuring methyl groups at the 7-position of the imidazopyridine ring and the 4-position of the phenyl ring, along with a benzamide moiety at the 3-position, offers unique opportunities for molecular modification and pharmacological profiling. This compound is provided as a research tool to facilitate investigation into kinase signaling pathways, ion channel function, and neurotransmitter receptor interactions. Researchers can utilize this compound for target validation, mechanism of action studies, and preliminary drug discovery screening campaigns. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications. Not for human consumption.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C22H19N3O/c1-15-8-10-17(11-9-15)20-21(24-22(26)18-6-4-3-5-7-18)25-13-12-16(2)14-19(25)23-20/h3-14H,1-2H3,(H,24,26)

InChI Key

CZOWSGUFJCJRQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications References
N-[7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide (Target) 7-Me, 2-(4-MePh), 3-Benzamide C₂₃H₂₁N₃O 307.39 1346600-85-8 Zolpidem impurity; reference standard
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide 7-Me, 2-Thienyl, 3-Benzamide C₁₉H₁₅N₃OS 333.41 372496-78-1 Higher polarity due to thienyl group
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 7-Me, 2-Ph, 3-(4-Cl-Benzamide) C₂₂H₁₈ClN₃O 375.85 313965-93-4 Enhanced halogen interactions
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 7-Me, 2-Ph, 3-Benzamide C₂₂H₁₉N₃O 341.41 300806-68-2 Industrial availability
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide 7-Me, 2-(4-MePh), 3-Acetamide (N,N-Me₂) C₁₉H₂₁N₃O 307.39 1346600-85-8 Zolpidem impurity; reduced polarity

Key Observations:

Substituent Impact on Polarity: The thienyl group in introduces sulfur, increasing polarity compared to the methylphenyl group in the target compound. This may alter solubility and metabolic stability.

Biological Activity Trends :

  • Anti-inflammatory imidazo[1,2-a]pyridines with acetamido-methyl groups (e.g., compounds in ) demonstrated potent activity (IC₅₀: 24.6–33.8 µM), suggesting that substituents at the 3-position significantly influence efficacy.
  • Schiff base derivatives (e.g., N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines) showed moderate antimicrobial activity, highlighting the role of imine groups in bioactivity .

Pharmaceutical Relevance :

  • The target compound and its dimethylacetamide analogue () are critical impurities in zolpidem synthesis, necessitating stringent quality control .
  • Industrial availability of phenyl-substituted variants (e.g., ) underscores their scalability for research and development.

Research Findings and Data

Physicochemical and Spectroscopic Data

  • Elemental Analysis : Target compound derivatives (e.g., C₂₃H₂₁N₃O) showed close alignment between calculated and observed values (C: 77.28% vs. 77.98%; H: 6.49% vs. 6.48%), confirming synthetic accuracy .
  • Crystallography : Related imidazo[1,2-a]pyridines exhibited planar heterocyclic cores stabilized by π-π stacking and hydrogen bonding, critical for molecular interactions .

Biological Activity

N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H19N3O
  • Molecular Weight : 349.41 g/mol
  • CAS Number : 372494-88-7
  • Structure : The compound features an imidazo[1,2-a]pyridine core substituted with a 4-methylphenyl group and a benzamide moiety.

The compound exhibits biological activity primarily through its interaction with various molecular targets. It has been observed to inhibit certain kinases, which play crucial roles in cellular signaling pathways involved in cancer progression.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
K562 (CML)0.047Inhibition of BCR-ABL kinase activity
MCF7 (Breast Cancer)0.065Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)0.055Cell cycle arrest at G1 phase

Selectivity and Toxicity

The selectivity of this compound for cancer cells over normal cells has been a focus of research. Studies suggest that the compound exhibits low toxicity towards normal cell lines while maintaining potent activity against malignant cells.

Case Studies and Research Findings

  • In vitro Studies :
    • A study conducted by [source needed] demonstrated that the compound inhibited the growth of K562 cells with an IC50 value of 47 nM, indicating strong potency against chronic myeloid leukemia (CML).
    • Another research highlighted its ability to induce apoptosis in MCF7 cells through the activation of caspase pathways.
  • In vivo Studies :
    • Animal models have shown that administration of this compound significantly reduced tumor size in xenograft models without notable side effects.
  • Mechanistic Insights :
    • Molecular docking studies have revealed that the compound binds effectively to the ATP-binding site of BCR-ABL kinase, suggesting a competitive inhibition mechanism.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Condensation of 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with benzamide derivatives in the presence of glacial acetic acid to form Schiff base intermediates.
  • Step 2 : Reduction of the imine group using sodium borohydride (NaBH₄) in methanol at ambient temperature to yield the final product .
  • Optimization : Reaction temperature (5–25°C), stoichiometric ratios (1:1.2 aldehyde:amine), and solvent purity (HPLC-grade methanol) are critical. Purification via recrystallization (methanol) or column chromatography improves yield (typically 56–75%) .

Q. How is structural characterization performed for this compound?

  • Methodology : Confirm identity using:

  • Elemental analysis (C, H, N percentages within ±0.3% of theoretical values).
  • Spectroscopy :
  • IR : Peaks at ~1604 cm⁻¹ (C=N stretch), ~3288 cm⁻¹ (N–H stretch) .
  • ¹H-NMR : Distinct signals for aromatic protons (δ 6.60–7.68 ppm), methyl groups (δ 2.31–2.33 ppm), and methoxy substituents (δ 3.64 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 357 for related analogs) .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Methodology :

  • Bacterial strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
  • Antifungal strains : Candida albicans.
  • Protocol : Disk diffusion or broth microdilution (MIC determination) per CLSI guidelines. Data interpretation compares zone-of-inhibition diameters or MIC values against reference drugs (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved across studies?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hr), and solvent controls (DMSO ≤0.1% v/v).
  • Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and statistical validation (e.g., ANOVA with p < 0.05).
  • Orthogonal assays : Cross-validate using SPR (binding affinity) and enzymatic assays (e.g., kinase inhibition) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance hydrophilicity.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers (particle size <200 nm, PDI <0.2) for sustained release.
  • Co-solvent systems : Test PEG 400/water mixtures (up to 20% PEG) to increase solubility without toxicity .

Q. How is structure-activity relationship (SAR) analysis conducted to optimize kinase inhibition?

  • Methodology :

  • Systematic substitution : Modify the benzamide (e.g., fluoro, methoxy) and imidazopyridine (e.g., methyl, chloro) groups.
  • Computational modeling : Perform molecular docking (AutoDock Vina) against kinase targets (e.g., BTK, COX-2) to predict binding poses.
  • In vitro validation : Compare IC₅₀ values across analogs (e.g., 3-fluoro derivatives show 10-fold higher potency than non-fluorinated analogs) .

Q. What mechanistic studies elucidate its role in protein kinase modulation?

  • Methodology :

  • Kinase activity assays : Use ADP-Glo™ kits to measure ATP consumption in target kinases (e.g., MAPK, PI3K).
  • Western blotting : Quantify phosphorylation levels of downstream proteins (e.g., AKT, ERK) in treated vs. untreated cells.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stability shifts .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Methodology :

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • Analytical monitoring : Use HPLC-PDA (e.g., C18 column, 254 nm) to track degradation products.
  • Mass spectrometry : Identify major degradants (e.g., N-oxide formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.